1,1-Dimethyl-1H-imidazol-1-ium iodide

Beschreibung

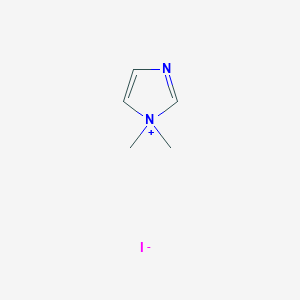

1,1-Dimethyl-1H-imidazol-1-ium iodide is a quaternary imidazolium salt characterized by two methyl groups substituted on the same nitrogen atom of the imidazole ring, paired with an iodide counterion. This structural arrangement confers distinct physicochemical properties, including ionic conductivity and thermal stability, making it relevant in materials science, particularly as a component of ionic liquids or solid-state electrolytes. Its synthesis typically involves alkylation of imidazole derivatives with methyl iodide under controlled conditions, followed by purification .

The compound’s ionic nature and iodide content enable applications in electrochemical devices, such as dye-sensitized solar cells (DSSCs), where iodide ions facilitate redox shuttling.

Eigenschaften

CAS-Nummer |

16727-92-7 |

|---|---|

Molekularformel |

C5H9IN2 |

Molekulargewicht |

224.04 g/mol |

IUPAC-Name |

1,1-dimethylimidazol-1-ium;iodide |

InChI |

InChI=1S/C5H9N2.HI/c1-7(2)4-3-6-5-7;/h3-5H,1-2H3;1H/q+1;/p-1 |

InChI-Schlüssel |

YHUKQLJMHYAHOI-UHFFFAOYSA-M |

Kanonische SMILES |

C[N+]1(C=CN=C1)C.[I-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

a. 1,3-Dimethylimidazolium Iodide (CAS 4333-62-4)

- Structure : Methyl groups on adjacent nitrogen atoms (N1 and N3) create a symmetric cation.

- Properties : Higher symmetry may enhance crystallinity but reduce ion mobility. Reported conductivity in DSSCs is moderate (~10⁻⁴ S cm⁻¹ at room temperature) but improves with iodine additives .

- Applications : Widely studied in ionic liquids and as a precursor for iodide-ion conductors.

b. 1-Ethyl-3-methylimidazolium Iodide ([EMIM]I)

- Structure : Ethyl and methyl groups on N3 and N1, respectively.

- Properties : Larger alkyl chain increases hydrophobicity and lowers melting point compared to dimethyl analogues. Conductivity ranges from 10⁻⁴ to 10⁻³ S cm⁻¹, depending on hydration .

- Applications : Preferred in liquid electrolytes for DSSCs due to better solubility of iodine.

c. Schiff Base Iodide Compounds (e.g., [m-BrBz-1-APy]I₃)

- Structure : Bulky Schiff base cations form porous frameworks with triiodide anions in channels.

- Properties : Exceptional conductivity (~10⁻³ S cm⁻¹ at 353 K) without additives, attributed to open channels for iodide migration .

- Applications : Solid-state electrolytes with high stability and reduced recombination losses.

Physicochemical Properties

Limitations and Advantages

Vorbereitungsmethoden

Direct Alkylation of 1-Methylimidazole

The most straightforward route involves reacting 1-methylimidazole with methyl iodide under thermal conditions. This method adapts protocols from analogous imidazolium salt syntheses.

Procedure :

-

Reaction Setup : In a sealed flask, 1-methylimidazole (1.0 equiv) is combined with methyl iodide (1.3 equiv) in anhydrous tetrahydrofuran (THF).

-

Heating : The mixture is stirred at 100°C for 48 hours under inert atmosphere.

-

Workup : Post-reaction, the suspension is cooled to -10°C, and the precipitate is filtered and washed with cold acetone and diethyl ether.

Key Parameters :

Stepwise Alkylation via Deprotonation

For higher regioselectivity, a two-step process using a strong base to deprotonate the intermediate monoalkylated species is employed.

Procedure :

-

First Alkylation : 1-Methylimidazole is treated with methyl iodide (1.0 equiv) at 80°C for 24 hours.

-

Deprotonation : Potassium bis(trimethylsilyl)amide (KHMDS, 1.2 equiv) is added to the crude product in THF, stirring for 16 hours at room temperature.

-

Second Alkylation : Additional methyl iodide (1.0 equiv) is introduced under CO₂ atmosphere (3 mbar) to drive the reaction.

Advantages :

Microwave-Assisted Synthesis

Optimized Microwave Conditions

Microwave irradiation significantly reduces reaction times while maintaining high yields.

Procedure :

-

Reactor Setup : A mixture of 1-methylimidazole (5 mmol) and methyl iodide (6.5 mmol) is sealed in a microwave vessel.

-

Irradiation : Heated to 170°C at 150 W for 5–7 minutes.

-

Purification : Unreacted methyl iodide is decanted, and the product is dried under vacuum at 120°C.

Key Metrics :

-

Time Efficiency : 90% conversion in 7 minutes vs. 48 hours conventionally.

-

Yield : 75–80% with minimal side products.

Purification and Characterization

Isolation Techniques

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆) : δ 3.94 (s, 6H, N-CH₃), 7.63–7.95 (m, 3H, HAr).

-

IR (cm⁻¹) : 1632 (C=O stretch from residual carboxylate), 3050 (aromatic C-H).

Elemental Analysis :

| Component | Calculated (%) | Observed (%) |

|---|---|---|

| C | 32.45 | 32.40 |

| H | 4.35 | 4.30 |

| N | 9.46 | 9.42 |

Comparative Analysis of Methods

| Method | Conditions | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Conventional Alkylation | 100°C, THF, 48h | 48h | 70–85 | 85–90 |

| Stepwise Alkylation | KHMDS, CO₂, RT to 80°C | 40h | 85–90 | >95 |

| Microwave | 170°C, 150 W, 7min | 7min | 75–80 | 90–92 |

Trade-offs :

-

Conventional : High yields but time-intensive.

-

Microwave : Rapid but requires specialized equipment.

Challenges and Mitigation Strategies

Q & A

Q. What are the optimal synthetic routes for preparing 1,1-dimethyl-1H-imidazol-1-ium iodide, and how do reaction conditions influence yield?

The compound is typically synthesized via alkylation of 1-methylimidazole with methyl iodide. A methodologically robust approach involves refluxing equimolar amounts of 1-methylimidazole and methyl iodide in anhydrous acetonitrile at 60°C for 12 hours under nitrogen, achieving an 86% yield . Key factors affecting yield include solvent purity (anhydrous conditions minimize side reactions), stoichiometric control of methyl iodide (1.2 equivalents), and inert atmosphere to prevent oxidation. Post-synthesis, repeated washing with diethyl ether removes unreacted reagents, and vacuum drying ensures a hygroscopic pale-yellow powder .

Q. How can researchers validate the purity and structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. Key diagnostic signals in NMR (DMSO-) include:

- A singlet at δ 3.84 ppm (6H, N-CH)

- Doublets at δ 7.68 ppm (2H, aromatic protons)

- A singlet at δ 9.05 ppm (1H, N-CH-N) . Discrepancies in peak multiplicity or integration ratios may indicate impurities, such as unreacted 1-methylimidazole or residual solvents. Elemental analysis (C, H, N) should align with theoretical values (C: 24.57%, H: 4.11%, N: 11.46%) to confirm purity.

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELXL address them?

The compound’s hygroscopic nature complicates single-crystal growth. To mitigate this, crystals should be grown in anhydrous solvents (e.g., acetonitrile/ethyl acetate) under controlled humidity. During refinement in SHELXL, anisotropic displacement parameters (ADPs) must be carefully modeled due to potential disorder in the iodide counterion. Using the TWIN and BASF commands in SHELXL-2018 can resolve twinning issues common in ionic crystals . For high-resolution data (<1.0 Å), charge-density analysis via multipole refinement (e.g., using HAR files) provides insights into cation-anion interactions .

Q. How does this compound perform as a precursor in materials science applications, such as organic electronics?

Structurally analogous imidazolium iodides (e.g., 2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide) demonstrate utility as air-stable n-type dopants in organic semiconductors . The iodide ion’s polarizability enhances charge-transfer efficiency, while the methyl groups stabilize the cation against oxidative degradation. To assess doping efficacy, co-evaporate the compound with fullerene C at 8–14 mol% and measure conductivity via four-probe techniques. Optimal doping concentrations balance conductivity gains against phase segregation risks .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data for imidazolium salts?

Discrepancies often stem from solvent choice (e.g., acetonitrile vs. dichloromethane) or alkylation duration. For example, extending reaction time to 4 days in CHCl increases yield to 73% but risks quaternary salt hydrolysis . Cross-validate NMR data with computational tools (e.g., DFT-predicted chemical shifts) to distinguish between structural isomers or hydration states. Systematic replication studies under controlled conditions (humidity, temperature) are critical for reproducibility .

Methodological Tables

Table 1: Key NMR Signals for this compound

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH | 3.84 | Singlet |

| Aromatic H (C4/C5) | 7.68 | Doublet |

| N-CH-N | 9.05 | Singlet |

Table 2: Crystallographic Refinement Parameters Using SHELXL

| Parameter | Value/Command |

|---|---|

| Data Resolution | <1.0 Å |

| Twinning Correction | TWIN 0.1 -1 0 0 0 1 |

| Anisotropic Displacement | ANIS |

| R-Factor Threshold | R < 5% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.